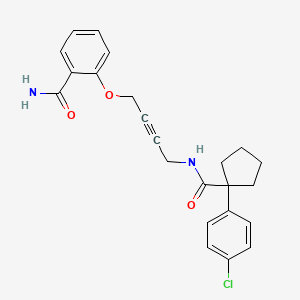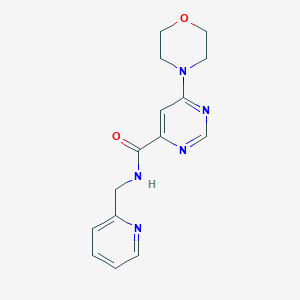![molecular formula C20H15F3N2O2 B2703552 1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 933205-23-3](/img/structure/B2703552.png)
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzanilide , which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring . It has a molecular formula of C20H15F3N2O2 and a molecular weight of 372.347.
Synthesis Analysis
The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For instance, an intermediate can be formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a 2-oxo group, a N-[2-(trifluoromethyl)phenyl] group, and a pyridine-3-carboxamide group. The presence of these groups contributes to the compound’s unique properties.Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 372.347. The presence of the trifluoromethyl group and the pyridine-3-carboxamide group likely contribute to its unique properties.Aplicaciones Científicas De Investigación
Experimental and Theoretical Studies in Synthesis
The study by Yıldırım, Kandemirli, and Demir (2005) focuses on the functionalization reactions of related pyridine compounds, demonstrating the utility of these molecules in synthesizing diverse organic structures through experimental and theoretical methods. This highlights the potential of "1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide" in facilitating the development of novel chemical entities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Photocatalytic Degradation Studies
Research on photocatalytic degradation by Maillard-Dupuy et al. (1994) using pyridine structures suggests potential environmental applications, such as in the degradation of pollutants. This could imply that related compounds, including "this compound," may be explored for environmental cleanup efforts through photocatalysis (C. Maillard-Dupuy, C. Guillard, H. Courbon, P. Pichat, 1994).
Applications in Organic Synthesis
Zheng et al. (2014) demonstrate the synthesis of biologically important triazolopyridines through oxidative N-N bond formation, showcasing the compound's role in constructing complex organic frameworks. This suggests that "this compound" could be a precursor or intermediate in synthesizing nitrogen-containing heterocycles (Zisheng Zheng et al., 2014).
Metal-Assisted Reactions
The work by Pal et al. (2000) on metal-assisted electrocyclic reactions in CN-NC-CN systems presents a case where related pyridine compounds undergo transformations under metal catalysis. This underscores the potential for "this compound" in catalytic processes and the synthesis of metal-organic complexes (P. K. Pal et al., 2000).
Advanced Materials Development
Bonacorso et al. (2018) explore the synthesis and characterization of pyridine-based boron heterocycles, focusing on their optical and electrochemical properties. This research suggests avenues for employing "this compound" in the development of new materials with potential applications in electronics and photonics (H. Bonacorso et al., 2018).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of similar compounds in various industries, it is likely that there will be continued interest in developing new methods for its synthesis and understanding its properties .
Propiedades
IUPAC Name |
1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-4-5-11-17(16)24-18(26)15-9-6-12-25(19(15)27)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPOOACVRAKEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide](/img/structure/B2703470.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2703473.png)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2703474.png)


![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2703481.png)
![1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2703485.png)
![2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2703486.png)
![(E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide](/img/structure/B2703487.png)
![ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2703488.png)
![(2Z)-2-Benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2703489.png)
![2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2703492.png)
